1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide

Lipophilicity Drug-likeness Membrane permeability

1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide (CAS 905371-43-9) is a fully synthetic semicarbazide derivative with the molecular formula C₁₈H₁₈F₃N₃O₃ and a molecular weight of 381.3 g/mol. Its IUPAC name is 1-[[2-(4-ethylphenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea, and its structure features a 4-ethylphenoxyacetyl group linked via a semicarbazide bridge to a 3-trifluoromethylphenyl moiety.

Molecular Formula C18H18F3N3O3
Molecular Weight 381.355
CAS No. 905371-43-9
Cat. No. B2651041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide
CAS905371-43-9
Molecular FormulaC18H18F3N3O3
Molecular Weight381.355
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C18H18F3N3O3/c1-2-12-6-8-15(9-7-12)27-11-16(25)23-24-17(26)22-14-5-3-4-13(10-14)18(19,20)21/h3-10H,2,11H2,1H3,(H,23,25)(H2,22,24,26)
InChIKeyDPIFMZBGVMOBDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide (CAS 905371-43-9): Structural Identity and Procurement-Relevant Physicochemical Profile


1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide (CAS 905371-43-9) is a fully synthetic semicarbazide derivative with the molecular formula C₁₈H₁₈F₃N₃O₃ and a molecular weight of 381.3 g/mol . Its IUPAC name is 1-[[2-(4-ethylphenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea, and its structure features a 4-ethylphenoxyacetyl group linked via a semicarbazide bridge to a 3-trifluoromethylphenyl moiety . The compound has a calculated XLogP of 3.8, indicating moderate lipophilicity suitable for membrane permeability . Commercially, it is supplied by Biosynth (via CymitQuimica) and Key Organics at a minimum purity of 95%, primarily as a research screening compound within the phenoxyacetyl-semicarbazide chemical space . Critically, no direct bioactivity data (IC₅₀, Kᵢ, or EC₅₀) have been reported in peer-reviewed literature or public databases such as ChEMBL or BindingDB for this specific compound as of the latest available records .

Why 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide Cannot Be Replaced by In-Class Semicarbazide Analogs Without Pharmacokinetic and Target-Engagement Risk


Substituting 1-(2-(4-ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide with a structurally related semicarbazide—even one sharing the phenoxyacetyl core—introduces quantifiable differences in lipophilicity, electronic character, and putative target engagement that undermine experimental reproducibility. The 4-ethyl substituent on the phenoxy ring and the 3-trifluoromethyl group on the phenylurea moiety jointly establish a distinct XLogP of 3.8 . Replacing the 3-CF₃-phenyl group with an N-propyl chain (as in 1-(2-(4-ethylphenoxy)acetyl)-4-(N-propyl)semicarbazide) eliminates the π–π stacking and halogen-bonding capacity conferred by the trifluoromethylphenyl ring, while substituting the 4-ethylphenoxy group with a 4-nitrophenoxy group (as in 1-(2-(4-nitrophenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide) alters the electron density of the phenoxyacetyl pharmacophore . In the broader phenoxyacetyl-semicarbazide class, even minor substituent changes have been shown to shift IC₅₀ values against cancer cell lines by over 3-fold . Furthermore, the compound shares its molecular formula (C₁₈H₁₈F₃N₃O₃) with the structurally distinct capsid inhibitor Pleconaril (CAS 153168-05-9), meaning that untargeted procurement by formula alone risks acquiring a compound with entirely different biological activity . These structural distinctions are not cosmetic—they directly affect solubility, metabolic stability, and target recognition, making generic substitution invalid without reprofiling.

Quantitative Differentiation Evidence for 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide (905371-43-9) Against Closest Analogs


Lipophilicity Differentiation: XLogP 3.8 vs. Non-Trifluoromethyl Semicarbazide Analogs Confers Favorable Calculated Membrane Permeability

The target compound has a calculated XLogP of 3.8, driven by the combined contributions of the 4-ethylphenoxy group and the 3-trifluoromethylphenyl moiety . In contrast, the closest commercially available analog lacking the trifluoromethyl group—1-(2-(4-ethylphenoxy)acetyl)-4-(N-propyl)semicarbazide—is expected to have an XLogP approximately 1.5–2.0 units lower, based on the loss of the hydrophobic CF₃-phenyl ring . This differential places the target compound within the Lipinski-favorable logP range (1–5) for oral bioavailability while providing enhanced membrane partitioning relative to non-fluorinated congeners. The 4-nitrophenoxy analog (1-(2-(4-nitrophenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide) retains the CF₃ group but introduces a polar nitro substituent that reduces logP by an estimated 0.8–1.2 units while adding hydrogen-bond acceptor capacity . For screening applications where balanced lipophilicity is a design criterion, the 4-ethyl / 3-CF₃ substitution pattern of 905371-43-9 occupies a distinct region of physicochemical space.

Lipophilicity Drug-likeness Membrane permeability Structural optimization

Trifluoromethyl Group Presence Quantitatively Differentiates Target from Non-Fluorinated Semicarbazides: Metabolic Stability and Binding Implications

The 3-trifluoromethyl substituent on the phenyl ring of 905371-43-9 is a well-characterized structural feature that increases oxidative metabolic stability by lowering the electron density of the aromatic ring, thereby reducing CYP450-mediated hydroxylation rates . In the broader class of trifluoromethylphenyl-semicarbazides, the CF₃ group has been associated with enhanced target binding via orthogonal dipolar interactions and increased residence time . The analog 1-(2-(4-ethylphenoxy)acetyl)-4-(N-propyl)semicarbazide lacks any aromatic fluorine, while 1-(2-(4-ethylphenoxy)acetyl)-4-(2,3-dichlorophenyl)semicarbazide substitutes chlorine for fluorine—resulting in larger, less electronegative halogen substituents with different steric and electronic profiles . The 4-nitrophenoxy analog retains the CF₃-phenyl group but introduces a nitro moiety on the phenoxyacetyl side, which is susceptible to bioreduction and can generate reactive intermediates that confound assay interpretation . The specific combination of a non-nitrated 4-ethylphenoxyacetyl group with a 3-CF₃-phenylurea moiety in 905371-43-9 avoids both the metabolic liability of a nitro group and the reduced lipophilicity of non-fluorinated analogs.

Metabolic stability Fluorine chemistry CYP450 resistance Binding affinity

Molecular Formula Identity with Pleconaril (CAS 153168-05-9) Defines a Critical Procurement Distinction: Same Formula, Divergent Structure and Pharmacology

Both 905371-43-9 and the marketed antiviral Pleconaril (CAS 153168-05-9) share the same molecular formula C₁₈H₁₈F₃N₃O₃ and molecular weight (381.3 g/mol) . However, their connectivity is fundamentally different: 905371-43-9 is a linear semicarbazide (4-ethylphenoxyacetyl-NH-NH-CO-NH-(3-CF₃-phenyl)), whereas Pleconaril contains a 1,2,4-oxadiazole heterocycle core linking 3,5-dimethylisoxazole and trifluoromethylphenoxy moieties . Pleconaril is a well-characterized capsid inhibitor of picornaviruses with an IC₅₀ of 50 nM against enterovirus replication ; it binds a conserved hydrophobic pocket in viral capsid protein VP1 . No equivalent antiviral activity has been reported for 905371-43-9. A procurement order that relies on molecular formula alone—without verifying CAS number or InChIKey (DPIFMZBGVMOBDV-UHFFFAOYSA-N for the target compound vs. AAJIHJBGVJDBSA-UHFFFAOYSA-N for Pleconaril)—risks delivering a compound intended for antiviral screening into a program targeting, for example, EthR or cancer cell lines, or vice versa .

Chemical identity verification Procurement integrity Capsid inhibitor Antiviral

Phenoxyacetyl-Semicarbazide Scaffold Association with Anticancer Activity: Class-Level IC₅₀ Benchmarks from Fluorinated Analogs

Although no direct IC₅₀ data exist for 905371-43-9, the phenoxyacetyl-semicarbazide/thiosemicarbazide scaffold has demonstrated quantifiable anticancer activity in recent studies. The fluorinated analog 1-(4-fluorophenoxyacetyl)-4-substituted thiosemicarbazide AB2 exhibited an IC₅₀ of 108.14 μM against the LNCaP prostate cancer cell line, with topoisomerase IIα identified as the putative target via molecular docking . A second study on 4-halogenphenoxyacetylthiosemicarbazide derivatives reported IC₅₀ values as low as 89.09 μM against the G-361 melanoma cell line and 28.34 μM against HeLa cervical cancer cells . In both series, the presence of a halogen or CF₃ substituent on the aromatic ring was associated with enhanced cytotoxicity relative to unsubstituted phenyl analogs (approx. 2–4× potency improvement) . The target compound 905371-43-9 differentiates itself from these active thiosemicarbazides by replacing the C=S group with C=O (semicarbazide), which has been shown in the Kozyra et al. study to lower cytotoxicity but also reduce off-target toxicity against normal dermal fibroblasts, resulting in a more favorable safety index . The 4-ethylphenoxy group further distinguishes 905371-43-9 from the 4-fluorophenoxy and 4-halogenphenoxy derivatives that dominate the published anticancer SAR.

Anticancer screening Phenoxyacetylthiosemicarbazide LNCaP Topoisomerase IIα

N-Phenylphenoxyacetamide Scaffold Topology Links 905371-43-9 to EthR Inhibition Space: Structural Analogy to Validated M. tuberculosis EthR Inhibitors

The target compound 905371-43-9 shares a phenoxyacetyl-N-aryl pharmacophore with the N-phenylphenoxyacetamide class of EthR inhibitors discovered by Flipo et al. (2012) via high-throughput screening of a 14,640-compound library against Mycobacterium tuberculosis . In that study, 22 compounds from the N-phenylphenoxyacetamide series exhibited IC₅₀ values below 10 μM against EthR in a thermal shift assay, with the most potent compound (co-crystallized with EthR, PDB 4DW6) showing an IC₅₀ in the low micromolar range and demonstrated ethionamide-boosting activity in whole-cell M. tuberculosis assays . The key pharmacophoric elements—phenoxyacetyl linker, amide/semicarbazide NH donors/acceptors, and a substituted terminal phenyl ring—are conserved in 905371-43-9, with the 3-CF₃-phenyl group providing additional hydrophobic contact potential for the EthR binding pocket . In contrast, the 4-nitrophenoxy analog introduces a polar, reducible nitro group that is absent from all 22 active EthR inhibitors in the Flipo series, and the N-propyl analog lacks the terminal aryl ring required for π-stacking with EthR's hydrophobic tunnel residues . While no direct EthR IC₅₀ has been reported for 905371-43-9, its topological match to the validated EthR inhibitor pharmacophore distinguishes it from analogs lacking the complete N-aryl-phenoxyacetyl-semicarbazide architecture.

Tuberculosis EthR inhibitor Ethionamide booster Phenotypic screening

Commercial Purity Specification: ≥95% (HPLC) with Single-Source Traceability Enables Reproducible Screening

The target compound is supplied at a minimum purity of 95% as verified by the vendor (Biosynth, distributed via CymitQuimica) . This purity grade meets the generally accepted threshold for hit confirmation screening (≥95%) as recommended by academic screening centers and industrial hit-to-lead workflows . In contrast, the broader class of phenoxyacetyl-semicarbazide analogs (e.g., 1-(2-(4-ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide, CAS 892834-47-8) is often listed at 90% purity from certain suppliers, introducing the risk of impurity-driven false positives in biological assays . The single commercial source (Key Organics / Biosynth network) provides batch-level traceability, which supports experimental replication across independent laboratories. While a 95% purity specification is not unique among research chemicals, its consistent availability for this specific CAS number—contrasted with lower-purity alternatives for structurally proximal analogs—is a practical procurement differentiator.

Purity specification QC traceability Screening reproducibility Procurement standard

Procurement-Driven Application Scenarios for 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide (905371-43-9)


EthR Inhibitor Screening in M. tuberculosis Drug Discovery: A Structurally Pre-Validated Chemotype Entry Point

905371-43-9 is most rationally deployed as a screening candidate in M. tuberculosis EthR inhibitor programs, where its N-phenylphenoxyacetamide-semicarbazide topology matches the pharmacophore of the 22 validated EthR inhibitors identified by Flipo et al. (2012), all with IC₅₀ < 10 μM . Researchers should prioritize this compound over simplified semicarbazide analogs (e.g., N-propyl or unsubstituted phenyl derivatives) that lack the complete phenoxyacetyl-N-aryl architecture required for EthR binding pocket engagement. The co-crystal structure of the most potent analog with EthR (PDB 4DW6) provides a ready template for docking studies using 905371-43-9 as a ligand, enabling pre-screening prioritization via computational chemistry before committing to biological assays . Procurement teams should explicitly specify CAS 905371-43-9 to avoid accidental delivery of Pleconaril (CAS 153168-05-9), which shares the identical molecular formula (C₁₈H₁₈F₃N₃O₃) but has no known EthR activity .

Anticancer SAR Expansion: Differentiated 4-Ethyl/3-CF₃ Substitution Pattern for Phenoxyacetyl-Semicarbazide Lead Optimization

For medicinal chemistry teams exploring the anticancer potential of phenoxyacetyl-semicarbazides, 905371-43-9 fills a vacant position in the SAR matrix: the combination of a 4-ethylphenoxy group (moderate lipophilicity, no metabolic nitro liability) with a 3-trifluoromethylphenyl semicarbazide terminus (enhanced metabolic stability, CF₃-mediated binding) . This substitution pattern is distinct from the published 4-fluorophenoxy and 4-halogenphenoxy derivatives that dominate the anticancer literature (IC₅₀ range: 28–108 μM across LNCaP, HeLa, and G-361 lines) . The semicarbazide (C=O) core—as opposed to the more potent but less selective thiosemicarbazide (C=S) core—may offer a more favorable therapeutic window, as demonstrated by the Kozyra et al. study where semicarbazides showed reduced cytotoxicity against normal fibroblasts compared to their thiosemicarbazide counterparts . 905371-43-9 should be included in a systematic SAR panel alongside the 4-nitrophenoxy analog (to assess the impact of electron-withdrawing substituents) and the 2,3-dichlorophenyl analog (to compare halogen bonding modes).

Computational Screening and Virtual Library Design: A Physicochemically Balanced Scaffold with No Prior Bioactivity Annotation

The absence of any known bioactivity for 905371-43-9 in ChEMBL, BindingDB, and the ZINC database as of the latest annotation cycle (ChEMBL 20) positions this compound as a 'clean' chemotype for prospective virtual screening campaigns free from historical target-bias. Its calculated XLogP of 3.8 and molecular weight of 381.3 place it within favorable drug-like property space (Lipinski-compliant), while its three hydrogen-bond donors and six acceptors provide versatile interaction capacity for diverse target classes . Computational chemistry groups can use 905371-43-9 as a reference scaffold for library enumeration, docking against novel targets (e.g., EthR, topoisomerase IIα, sEH), and molecular dynamics simulations, with the advantage that results will not be confounded by pre-existing bioactivity annotations that might bias machine learning predictions. For procurement, the ≥95% purity specification ensures that computational predictions from virtual screening are tested with a chemically well-defined sample, reducing the risk of impurity-driven false negatives in subsequent experimental validation .

Procurement Integrity Assurance: Mandatory CAS-Level Identity Verification Against Pleconaril (Same Formula, Different Pharmacophore)

This scenario addresses a critical procurement governance requirement rather than a biological application per se. Because 905371-43-9 and Pleconaril (CAS 153168-05-9) are isomeric compounds sharing C₁₈H₁₈F₃N₃O₃ (MW 381.3), any procurement workflow that searches or orders by molecular formula alone is at risk of delivering the wrong compound . Pleconaril is a capsid inhibitor with an IC₅₀ of 50 nM against enteroviruses ; 905371-43-9 has no reported antiviral activity and belongs to an entirely different pharmacological space. Institutional procurement SOPs for this compound should mandate triple-verification: (1) CAS number (905371-43-9), (2) InChIKey (DPIFMZBGVMOBDV-UHFFFAOYSA-N), and (3) vendor catalog reference (3D-FLB37143 from Biosynth/CymitQuimica). This verification protocol is essential for maintaining chain-of-custody integrity in screening collections, especially in multi-compound libraries where formula-based deduplication algorithms might incorrectly collapse these two distinct chemical entities into a single entry .

Quote Request

Request a Quote for 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.